molecular formula C14H14NO4PS B12731818 Ethyl p-nitrophenyl benzenethiophosphonate, (+)- CAS No. 65580-79-2

Ethyl p-nitrophenyl benzenethiophosphonate, (+)-

Katalognummer: B12731818
CAS-Nummer: 65580-79-2
Molekulargewicht: 323.31 g/mol
InChI-Schlüssel: AIGRXSNSLVJMEA-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl p-nitrophenyl benzenethiophosphonate, (+)- is a chemical compound belonging to the class of organophosphates. It is known for its use as an insecticide and has been studied for its various chemical properties and applications. The compound is characterized by its light yellow crystalline powder appearance and has a molecular formula of C₁₄H₁₄NO₄PS .

Vorbereitungsmethoden

The synthesis of Ethyl p-nitrophenyl benzenethiophosphonate, (+)- involves the reaction of ethyl alcohol with p-nitrophenyl benzenethiophosphonate. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Ethyl p-nitrophenyl benzenethiophosphonate, (+)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Ethyl p-nitrophenyl benzenethiophosphonate, (+)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl p-nitrophenyl benzenethiophosphonate, (+)- involves its role as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to prolonged neurotransmission. This mechanism is particularly effective in disrupting the nervous system of insects, making it a potent insecticide .

Vergleich Mit ähnlichen Verbindungen

Ethyl p-nitrophenyl benzenethiophosphonate, (+)- can be compared with other similar organophosphate compounds such as:

Eigenschaften

CAS-Nummer

65580-79-2

Molekularformel

C14H14NO4PS

Molekulargewicht

323.31 g/mol

IUPAC-Name

ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3/t20-/m1/s1

InChI-Schlüssel

AIGRXSNSLVJMEA-HXUWFJFHSA-N

Isomerische SMILES

CCO[P@](=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.